molecular formula C21H17N3O B11603200 N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide

N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide

Cat. No.: B11603200
M. Wt: 327.4 g/mol
InChI Key: FGTJOSSOEODSEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide is a benzamide derivative featuring an imidazo[1,2-a]pyridine core substituted with a methyl group at the 8-position. This scaffold is of significant interest in medicinal chemistry due to its versatility in modulating biological targets such as kinases, sirtuins, and Hedgehog (Hh) signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide typically involves the condensation of 2-aminopyridine derivatives with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . The reaction conditions usually involve elevated temperatures and neutral to weakly basic organic solvents .

Industrial Production Methods

Industrial production of imidazo[1,2-a]pyridine derivatives often employs solid support catalysts such as Al2O3 and TiCl4 to enhance the yield and purity of the final product . These methods are designed to be scalable and cost-effective, suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Bromine, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation can produce various halogenated derivatives, while oxidation can lead to the formation of carboxylic acids or ketones .

Scientific Research Applications

Chemical Structure and Synthesis

N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide features a benzamide core substituted with an imidazo[1,2-a]pyridine moiety. The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:

  • Cyclization : Formation of the imidazo[1,2-a]pyridine ring through intramolecular cyclization.
  • Amidation : Coupling the imidazo[1,2-a]pyridine derivative with an appropriate benzoic acid derivative to form the benzamide linkage.

Biological Activities

The compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry:

Anticancer Activity

Research indicates that this compound may possess significant anticancer properties. A study evaluating various imidazo[1,2-a]pyridine derivatives showed promising results against multiple cancer cell lines. The compound's mechanism of action is believed to involve the inhibition of specific enzymes that are critical for cancer cell proliferation.

Case Study :
In vitro studies demonstrated that this compound inhibited cell growth in breast cancer (MCF-7) and prostate cancer (PC3) cell lines with IC50 values indicating effective potency compared to standard chemotherapy agents .

Antimicrobial Properties

The compound has also been explored for its antimicrobial potential. Research on related imidazo[1,2-a]pyridine derivatives has shown activity against various bacterial strains, suggesting that this compound could be a candidate for developing new antimicrobial agents.

Data Table: Antimicrobial Activity Comparison

CompoundBacterial StrainMIC (µg/mL)
This compoundStaphylococcus aureus6.25
Related Imidazo DerivativeEscherichia coli12.5
Standard Antibiotic (e.g., Ampicillin)Staphylococcus aureus4

Pharmacological Insights

The pharmacokinetic profile of this compound has been evaluated in several studies. Parameters such as absorption, distribution, metabolism, and elimination (ADME) are critical for understanding its therapeutic potential.

Structure–Activity Relationship (SAR)

Studies have focused on the structure–activity relationship of imidazo[1,2-a]pyridine derivatives. Modifications to the benzamide structure can significantly impact biological activity. For instance, substituents on the phenyl ring have been shown to enhance anticancer efficacy while minimizing toxicity .

Mechanism of Action

The mechanism of action of N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. It has been shown to act as a cyclin-dependent kinase (CDK) inhibitor, calcium channel blocker, and GABA A receptor modulator . These interactions lead to various biological effects, including cell cycle arrest, modulation of calcium signaling, and neurotransmission regulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Pharmacological Activities

The imidazo[1,2-a]pyridine scaffold allows for extensive modifications at the phenyl ring (position 3), benzamide moiety, and imidazo-pyridine core. Key analogs and their properties are summarized below:

Table 1: Key Analogs of N-[3-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide

Compound Name Substituents/Modifications Molecular Formula Activity/Notes Key Data Reference
3,4,5-Trimethoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide 3,4,5-Trimethoxybenzamide C₂₄H₂₃N₃O₄ Sirtuin modulator CAS 694469-31-3; Melting point not reported
MS-0022 2-Bromo substitution on benzamide; phenyl at position 4 C₂₂H₁₇BrN₃O Smoothened (SMO) antagonist IC₅₀ in low nM range; inhibits Hh pathway in SUIT-2 xenografts
3-Fluoro-N-(4-(6-methyl-2-(pyrrolidine-1-carbonyl)imidazo[1,2-a]pyridin-8-yl)phenyl)benzamide (26) 3-Fluorobenzamide; pyrrolidine-carbonyl at position 2 C₂₇H₂₄FN₃O₂ Kinase inhibitor (unspecified) Yield: 68.6%; Mp: 263–265°C
Cpd S8 4-Chlorophenyl; N-methylbenzamide C₂₂H₁₇ClN₃O Unspecified activity Mp: 225–227°C; ¹H NMR data provided
Cpd-1 (CLK inhibitor) Tetrazole and trifluoromethyl groups C₂₃H₂₁F₃N₆O CLK kinase inhibitor Synthesized via patented methods; suppresses cell growth
N-[7-Methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide Thiophene substitution at position 2 C₂₀H₁₅N₃OS Unspecified activity ChemSpider ID: 924678 (related entry)

Impact of Substituents on Activity and Physicochemical Properties

  • Methoxy Groups : The 3,4,5-trimethoxy analog (CAS 694469-31-3) exhibits Sirtuin modulation, likely due to enhanced lipophilicity and electron-donating effects that improve target binding .
  • Halogenation : Bromination (MS-0022) or fluorination (Compound 26) enhances metabolic stability and potency. MS-0022’s 2-bromo substitution contributes to its low nM SMO inhibition .
  • Heterocyclic Additions : Thiophene (Compound 14) or pyridine (Compound 31 in ) substitutions alter π-π stacking interactions, affecting kinase selectivity .
  • Amide vs.

Biological Activity

N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article aims to explore the biological activity of this compound, drawing from various research studies and findings.

Chemical Structure

The chemical structure of this compound can be represented by the following molecular formula:

  • Molecular Formula : C18_{18}H16_{16}N4_{4}O
  • SMILES Notation : CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC(=C4)N+[O-]

This structure indicates the presence of an imidazo[1,2-a]pyridine moiety, which is often associated with various biological activities.

Anticancer Properties

Research has shown that compounds similar to this compound exhibit promising anticancer properties. For instance, studies have highlighted the role of imidazo[1,2-a]pyridines in inhibiting specific cancer cell lines. A study indicated that derivatives of this compound could effectively inhibit cell proliferation in various cancer types by inducing apoptosis and cell cycle arrest .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Kinases : Similar compounds have been noted for their ability to inhibit kinases involved in tumor growth and metastasis.
  • Modulation of Signaling Pathways : These compounds may interfere with critical signaling pathways such as the PI3K/Akt and MAPK pathways, leading to reduced tumor growth .

Case Studies

Several studies have focused on the biological activity of benzamide derivatives. For example:

  • Study on Anticancer Activity :
    • Objective : To evaluate the cytotoxic effects of benzamide derivatives on breast cancer cells.
    • Findings : The study found that certain derivatives showed significant cytotoxicity, with IC50 values indicating potent activity against MCF-7 breast cancer cells .
  • Mechanistic Studies :
    • Objective : To understand the molecular interactions between imidazo[1,2-a]pyridine derivatives and their targets.
    • Findings : Molecular docking studies suggested strong binding affinities to key protein targets involved in cancer progression .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its analogs:

StudyCompoundActivityTargetIC50 (µM)
1Benzamide Derivative AAnticancerMCF-7 Cells15
2Benzamide Derivative BCytotoxicVarious Cancer Lines20
3Imidazo Derivative CKinase InhibitionRET Kinase10

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with 8-methylimidazo[1,2-a]pyridine derivatives. Key steps include:

  • Coupling reactions : Amide bond formation via reaction of 3-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline with benzoyl chloride in the presence of a base (e.g., triethylamine) .
  • Optimization : Solvent choice (e.g., DMF or dichloromethane) and temperature control (0–25°C) are critical to minimize side reactions. LC-MS and TLC are used to monitor progress .
    • Data Contradictions : reports brominated analogs requiring zinc dust for debromination, while uses milder conditions for methyl-substituted derivatives. Researchers should test reducing agents (e.g., Zn/NH4Cl vs. catalytic hydrogenation) for substituent-specific optimization .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C-NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and confirm methyl groups (δ 2.5–3.0 ppm). The imidazo[1,2-a]pyridine core shows distinct coupling patterns in CDCl3 or DMSO-d6 .
  • LC-MS : Confirm molecular ion peaks ([M+H]⁺) and fragmentation patterns to validate purity. For example, highlights HRMS for verifying exact mass (±0.001 Da) .
  • FT-IR : Amide C=O stretches (~1650–1680 cm⁻¹) and N-H bends (~3300 cm⁻¹) confirm bond formation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?

  • Methodological Answer :

  • Core Modifications : Introduce substituents (e.g., halogens, methoxy, trifluoromethyl) at the benzamide or imidazo[1,2-a]pyridine positions. shows that 8-methyl groups enhance kinase inhibition, while 6-iodo analogs () improve pharmacokinetics .
  • Assays : Use in vitro kinase inhibition assays (e.g., EGFR, BTK) and cell viability tests (MTT assays on cancer lines like PANC-1). Compare IC50 values across derivatives to identify key structural motifs .
    • Data Contradictions : reports low nM SMO inhibition for MS-0022 (a close analog), while notes mM-range activity for similar compounds. Researchers should validate target specificity using CRISPR-edited cell lines to resolve discrepancies .

Q. What computational strategies are effective for predicting the binding modes of this compound to biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., BTK) or Hedgehog pathway proteins (e.g., Smoothened). Focus on π-π stacking with aromatic residues and hydrogen bonding with catalytic lysines .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. highlights the importance of hydrophobic pockets for sustained inhibition .
    • Validation : Cross-reference with experimental data (e.g., SPR binding kinetics) to refine force field parameters .

Q. How should researchers address solubility and stability challenges in preclinical studies of this compound?

  • Methodological Answer :

  • Solubility : Test co-solvents (e.g., DMSO/PEG400 mixtures) or formulate as nanoparticles (e.g., PLGA encapsulation). notes logP ~3.5, suggesting moderate hydrophobicity requiring formulation aids .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic/oxidative conditions may degrade the imidazo[1,2-a]pyridine core, necessitating pH-adjusted buffers .

Q. Comparative Analysis

Table 1: Key Structural and Functional Comparisons of Analogous Compounds

CompoundSubstituentsBiological Activity (IC50)Key Reference
MS-0022 ()2-Bromo, 4-fluorophenylSMO Inhibition: 2.3 nM
N-[3-(8-methyl)phenyl]propanamide8-Methyl, propanamideKinase Inhibition: 150 nM (EGFR)
6-Iodo derivative ()6-Iodo, thiophene-sulfonamideAntiviral: EC50 = 1.8 µM

Q. Handling Data Contradictions

  • Example : Discrepancies in reported IC50 values (nM vs. µM ranges) may arise from assay conditions (e.g., ATP concentrations in kinase assays). Standardize protocols using guidelines like NIH/NCATS qHTS .

Properties

Molecular Formula

C21H17N3O

Molecular Weight

327.4 g/mol

IUPAC Name

N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide

InChI

InChI=1S/C21H17N3O/c1-15-7-6-12-24-14-19(23-20(15)24)17-10-5-11-18(13-17)22-21(25)16-8-3-2-4-9-16/h2-14H,1H3,(H,22,25)

InChI Key

FGTJOSSOEODSEI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.